molecular formula C21H23N3O2S2 B2730889 2-(allylthio)-8,8-dimethyl-5-(5-methylthiophen-2-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione CAS No. 627048-08-2

2-(allylthio)-8,8-dimethyl-5-(5-methylthiophen-2-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione

Cat. No. B2730889
CAS RN: 627048-08-2
M. Wt: 413.55
InChI Key: LTLPUNDLGYIJMJ-UHFFFAOYSA-N
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Description

2-(allylthio)-8,8-dimethyl-5-(5-methylthiophen-2-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione is a useful research compound. Its molecular formula is C21H23N3O2S2 and its molecular weight is 413.55. The purity is usually 95%.
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Scientific Research Applications

Antioxidant Activity Evaluation

Compounds with structures resembling the one have been synthesized and evaluated for their antioxidant properties. A study by Ismaili et al. (2008) focused on the synthesis of hexahydropyrimido[5,4-c]quinoline derivatives, revealing that these compounds exhibit significant antioxidant activity, especially those containing a thiourea moiety, as assessed by their scavenging effects on DPPH and hydroxyl radicals (Ismaili et al., 2008).

Cytotoxic Activity

Research on benzo[b][1,6]naphthyridine carboxamide derivatives by Deady et al. (2003) demonstrated potent cytotoxic effects against several cancer cell lines, suggesting the potential of structurally similar compounds for cancer therapy (Deady et al., 2003).

Electron-Transport Materials

A study on dibenzothiophene/oxide and quinoxaline/pyrazine derivatives by Huang et al. (2006) indicated their utility as electron-transport materials in organic light-emitting devices (OLEDs). This research highlights the potential application of structurally related compounds in the development of advanced electronic materials (Huang et al., 2006).

Anticonvulsant Activity

Sorokina et al. (2007) synthesized a range of pyrrolidine-2,4-dione derivatives, some of which exhibited anticonvulsant activity. This suggests that compounds with a similar heterocyclic core may have potential applications in the development of new anticonvulsant drugs (Sorokina et al., 2007).

Synthesis and Functionalization

Research has also explored the synthesis and functionalization of similar heterocyclic compounds, providing a foundation for the development of novel molecules with potential applications in pharmaceuticals and materials science. For example, the work by Lipson et al. (2006) on the synthesis of partially hydrogenated pyrazolo[3,4-b]quinolinones showcases the versatility of these heterocyclic scaffolds in organic synthesis (Lipson et al., 2006).

properties

IUPAC Name

8,8-dimethyl-5-(5-methylthiophen-2-yl)-2-prop-2-enylsulfanyl-5,7,9,10-tetrahydro-3H-pyrimido[4,5-b]quinoline-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O2S2/c1-5-8-27-20-23-18-17(19(26)24-20)16(14-7-6-11(2)28-14)15-12(22-18)9-21(3,4)10-13(15)25/h5-7,16H,1,8-10H2,2-4H3,(H2,22,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTLPUNDLGYIJMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C2C3=C(CC(CC3=O)(C)C)NC4=C2C(=O)NC(=N4)SCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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